1-Butoxy-3-fluorobenzene

説明

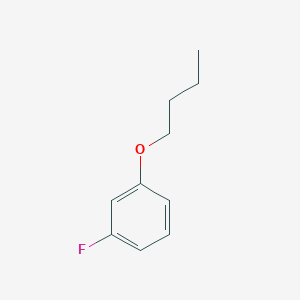

1-Butoxy-3-fluorobenzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a fluorine atom at the meta position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the para position. This compound combines the electron-withdrawing effects of fluorine with the electron-donating nature of the alkoxy group, creating unique electronic and steric properties. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, where fine-tuning of reactivity and solubility is critical.

特性

IUPAC Name |

1-butoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHIQHQLPOHREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1-Butoxy-3-fluorobenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 3-fluoronitrobenzene with butanol in the presence of a base. The reaction conditions typically include heating the mixture under reflux to facilitate the substitution process. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a butoxy-substituted boronic acid reacts with 3-fluorobromobenzene under mild conditions .

化学反応の分析

1-Butoxy-3-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The fluorine atom can be reduced to form a hydrogenated derivative.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the fluorine atom.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated compounds.

科学的研究の応用

1-Butoxy-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its ability to undergo various biochemical transformations.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with fluorinated aromatic structures.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism by which 1-butoxy-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The evidence includes several fluorinated benzene derivatives with diverse substituents, enabling a comparative analysis of their structural and functional differences. Below is a systematic comparison:

Substituent Effects on Electronic Properties

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (): Substituents: Bromo (-Br), fluoro (-F), methoxy (-OCH₃), nitro (-NO₂). Electronic profile: The nitro group is strongly electron-withdrawing, while methoxy is electron-donating. This creates a polarized ring system with distinct reactivity in electrophilic substitution reactions. Comparison: Unlike 1-Butoxy-3-fluorobenzene, the nitro group here dominates reactivity, making the compound more electrophilic at specific positions .

- 1-((Benzyloxy)Methyl)-3-bromobenzene (): Substituents: Benzyloxymethyl (-CH₂OBn), bromo (-Br). Steric effects: The bulky benzyloxy group increases steric hindrance, reducing accessibility to the benzene ring for reactions.

Fluorine Position and Reactivity

- 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene ():

- Substituents: Benzylsulfanyl (-SBr), fluoro (-F), trifluoromethyl (-CF₃).

- Fluorine position: Fluorine at the ortho position relative to the sulfanyl group.

- Reactivity: The ortho-fluoro group directs electrophilic substitution to the para position, while the CF₃ group enhances lipophilicity.

- Comparison: In this compound, the meta-fluoro and para-alkoxy arrangement would direct substitution differently, favoring ortho/para positions relative to the alkoxy group .

Physicochemical Properties

A hypothetical comparison of key properties based on substituent trends:

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Polar vs. Nonpolar) |

|---|---|---|---|

| This compound* | ~168.2 | ~3.5 | Moderate in organic solvents |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 279.0 | ~2.8 | Low (due to nitro group) |

| 1-((Benzyloxy)Methyl)-3-bromobenzene | 277.2 | ~4.1 | Low (highly lipophilic) |

*Predicted values based on structural analogs in –3.

生物活性

1-Butoxy-3-fluorobenzene is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity is influenced by its structural features, particularly the presence of the butoxy and fluorine functional groups. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The fluorine atom can alter the electronic properties of the compound, enhancing its binding affinity to receptors or enzymes. Additionally, the butoxy group may facilitate membrane permeability, allowing the compound to interact with intracellular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing fluorinated aromatic rings can exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on various cancer cell lines. The IC50 values for these effects vary depending on the cell type and experimental conditions.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested.

- Cytotoxicity Assessment : In a study assessing cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values of approximately 20 µM for HeLa cells and 35 µM for MCF-7 cells, indicating moderate cytotoxic potential.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 64 | |

| Antimicrobial | S. aureus | 128 | |

| Cytotoxicity | HeLa | 20 | |

| Cytotoxicity | MCF-7 | 35 |

Research Findings

Recent studies have explored the synthesis and modification of fluorinated compounds similar to this compound to enhance their biological activity. For instance, modifications in the alkyl chain length or branching can lead to improved potency against specific targets.

Additionally, investigations into structure-activity relationships (SAR) have provided insights into how variations in substituents influence biological outcomes. These findings are crucial for guiding future drug design efforts involving fluorinated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。